
Cyclopenta-1,3-diene;cyclopenta-1,3-dien-1-ylmethanamine;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopenta-1,3-diene;cyclopenta-1,3-dien-1-ylmethanamine;iron is a complex organometallic compound that features a cyclopentadienyl ligand coordinated to an iron center. This compound is notable for its unique structure and reactivity, making it a subject of interest in various fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;cyclopenta-1,3-dien-1-ylmethanamine;iron typically involves the reaction of cyclopentadiene with iron salts under controlled conditions. One common method is the reaction of cyclopentadiene with iron(II) chloride in the presence of a base, such as sodium hydroxide, to form the desired complex. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where cyclopentadiene is reacted with iron salts under optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclopenta-1,3-diene;cyclopenta-1,3-dien-1-ylmethanamine;iron undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentadienone derivatives, while reduction can produce cyclopentane derivatives.
Scientific Research Applications
Cyclopenta-1,3-diene;cyclopenta-1,3-dien-1-ylmethanamine;iron has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a precursor for other organometallic compounds.
Mechanism of Action
The mechanism by which cyclopenta-1,3-diene;cyclopenta-1,3-dien-1-ylmethanamine;iron exerts its effects involves the coordination of the cyclopentadienyl ligand to the iron center. This coordination stabilizes the compound and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene: A simpler compound with similar reactivity but without the iron center.
Dicyclopentadiene: A dimer of cyclopentadiene with different reactivity and applications.
Ferrocenylmethyl methacrylate: A related compound with a similar structure but different functional groups.
Uniqueness
Cyclopenta-1,3-diene;cyclopenta-1,3-dien-1-ylmethanamine;iron is unique due to its specific coordination to an iron center, which imparts distinct reactivity and stability compared to similar compounds. This makes it particularly valuable in catalysis and materials science.
Properties
Molecular Formula |
C11H15FeN |
|---|---|
Molecular Weight |
217.09 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;cyclopenta-1,3-dien-1-ylmethanamine;iron |
InChI |
InChI=1S/C6H9N.C5H6.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-3H,4-5,7H2;1-4H,5H2; |
InChI Key |
GEZUANFFIWCTSA-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=C1.C1C=CC=C1CN.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















